N-Boc-indoline-7-carboxylic acid
Overview
Description
N-Boc-indoline-7-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Utility in Synthesis and Chemical Modifications
N-Boc-indoline-7-carboxylic acid is extensively employed in the synthesis and modification of chemical compounds. It is particularly used in the preparation of heterocycles, such as indolin-2-yl-heterocycles, by cyclization of building blocks like carboxamide and β-hydroxy amide, starting from N-Boc-indoline-2-carboxylic acid. This process is crucial for producing compounds with potential cardioprotective efficacies (Lee, Yi, & Yoo, 2004). Moreover, this compound is involved in the development of a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, indicating its versatility in chemical synthesis (Umehara, Ueda, & Tokuyama, 2016).
2. Catalytic Deprotection
The compound is also significant in the field of catalytic deprotection. A method for the deprotection of N-Boc groups with silica gel in refluxing toluene has been reported, demonstrating the compound's utility in mild and selective reagent reactions, achieving high yields within short reaction times (Min, 2007).
3. Iridium-Catalyzed Amination
This compound is also used in iridium-catalyzed regioselective C-7 amination of indolines with organic azides. This method is advantageous for its convenience and applicability to a wide range of substrates, showcasing the compound's role in facilitating efficient and versatile synthetic routes (Shin & Chang, 2014).
4. Electrochemical Dearomative Dicarboxylation
In the realm of electrochemistry, the compound finds application in the dearomative dicarboxylation of stable heteroaromatics using CO2. This process is valuable for producing synthetically useful dicarboxylic acids, which can be employed as intermediates for biologically active molecules such as natural products and drug leads (You et al., 2022).
5. Multifunctional Extractant in Phase Separation
This compound also serves as a multifunctional extractant in phase separation. It demonstrates the ability to trigger reversible phase separation in mixtures of miscible organic solvent and water, highlighting its potential in fields requiring efficient and reversible methods for extraction and separation (Tao, Adler-Abramovich, & Gazit, 2015).
Mechanism of Action
- Primary Targets : While specific targets for N-Boc-indoline-7-carboxylic acid are not widely documented, it is often used as a reagent in the preparation of potent and selective EP4 receptor ligands . The EP4 receptor is a subtype of prostaglandin E2 (PGE2) receptor, which plays a role in inflammation, pain, and immune responses.
Target of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMIYWLXFROHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143262-20-8 | |
Record name | N-Boc-indoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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